molecular formula C20H22N2O2 B2931123 (9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride CAS No. 1823285-30-8

(9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride

Cat. No.: B2931123
CAS No.: 1823285-30-8
M. Wt: 322.408
InChI Key: TUPKBBKZFVLOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride (CAS 1823285-30-8) is a versatile Fmoc-protected heterocyclic building block essential in advanced medicinal chemistry and drug discovery research. This compound is specifically designed for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often possess superior metabolic stability and bioavailability. The 1,4-diazepane scaffold is of particular interest for constraining peptide sequences into specific conformations, a critical strategy for inhibiting challenging targets like protein-protein interactions (PPIs) . Its primary research value lies in the development of potential therapeutics, notably as a template for inhibitors of viral proteases. Research indicates that diazepane and related piperazinone cores can be inserted into peptide epitopes to create potent inhibitors. For instance, similar scaffolds have been successfully utilized in the design of multitarget inhibitors against SARS-CoV-2, demonstrating activity against both the viral 3CL main protease (3CLPro) and the spike protein-ACE2 interaction . The Fmoc protecting group (9H-fluoren-9-yl)methyl) ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating its straightforward incorporation into complex molecular architectures . Key Identifiers • CAS Number: 1823285-30-8 • Molecular Formula: C20H23ClN2O2 • Molecular Weight: 358.87 g/mol This product is intended for research purposes only and is not for diagnostic or therapeutic use. All information provided is for research reference.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 1,4-diazepane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2.ClH/c23-20(22-12-5-10-21-11-13-22)24-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19;/h1-4,6-9,19,21H,5,10-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCVRTILXSYIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of fluorene with appropriate reagents to introduce the diazepane and carboxylate groups. The reaction conditions typically involve the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of reactors and controlled environments to ensure the purity and yield of the final product. The production process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where different functional groups are introduced.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and processes, particularly in the context of drug discovery and development.

  • Industry: The compound is used in the production of materials and chemicals that require specific structural properties.

Mechanism of Action

The mechanism by which (9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of Fmoc-protected amines and heterocycles. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications Purity References
(9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride C₂₀H₂₃ClN₂O₂ 358.9 1823285-30-8 Seven-membered diazepane ring; hydrochloride salt Peptide synthesis, amine protection ≥95%
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C₂₂H₂₂N₂O₄ 378.4 180576-05-0 Six-membered piperazine ring; acetic acid side chain Bioconjugation, linker chemistry 100% (neat)
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid C₂₅H₂₁Cl₂NO₄ 464.3 N/A (BD1716) Dichlorophenyl group; chiral center Specialty peptide synthesis 98%
Fmoc-NH-PEG(3)-N₃ C₂₃H₂₈N₄O₅ 440.5 1172605-58-1 Triethylene glycol (PEG) spacer; azide terminal group Click chemistry, drug delivery N/A
9-Methylfluorene-9-carbonyl chloride C₁₅H₁₁ClO 242.7 82102-37-2 Reactive acyl chloride; no heterocycle Precursor for esters/amides N/A

Functional and Structural Analysis

  • Ring Size and Flexibility :

    • The 1,4-diazepane ring in the target compound offers greater conformational flexibility compared to piperazine (six-membered ring in 2-[4-Fmoc-piperazin-1-yl]acetic acid). This flexibility may enhance its utility in stabilizing specific peptide conformations .
    • Piperazine derivatives (e.g., 2-[4-Fmoc-piperazin-1-yl]acetic acid) are more rigid, favoring applications requiring predictable spatial arrangements .
  • Solubility and Reactivity :

    • The hydrochloride salt in the target compound improves aqueous solubility, unlike neutral Fmoc-PEG derivatives (e.g., Fmoc-NH-PEG(3)-N₃), which rely on PEG chains for solubility .
    • 9-Methylfluorene-9-carbonyl chloride is highly reactive but hazardous, limiting its direct use in synthesis compared to the stable carboxylate ester in the target compound .
  • Functional Groups: Dichlorophenyl-substituted derivatives (e.g., BD1716) introduce hydrophobicity, suited for membrane-permeable peptide designs .

Research Findings and Trends

  • A 2024 study highlighted the target compound’s efficacy in synthesizing diazepane-containing peptidomimetics, leveraging its stability under basic conditions .
  • Competitor compounds like 2-[4-Fmoc-piperazin-1-yl]acetic acid remain popular in combinatorial libraries due to proven reliability .

Biological Activity

(9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H18ClN2O2
  • Molecular Weight : 284.77 g/mol
  • CAS Number : Not specifically listed but related compounds can be found under similar identifiers.

The biological activity of (9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).

Potential Targets

  • GABA Receptors : Similar diazepane derivatives have shown affinity for GABA_A receptors, suggesting a potential anxiolytic effect.
  • Dopamine Receptors : The compound may influence dopaminergic signaling pathways, which are crucial in mood regulation and reward processing.
  • Protein-Protein Interactions : There is emerging evidence that this class of compounds can inhibit specific protein-protein interactions, which is vital for developing therapeutic agents against various diseases.

In Vitro Studies

Several in vitro studies have been conducted to assess the pharmacological effects of related diazepane compounds:

  • Neuroprotective Effects : Compounds structurally similar to (9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate have demonstrated neuroprotective properties by reducing oxidative stress and inflammation in neuronal cell lines.
StudyResult
Neuroprotection AssayReduced cell death by 30% under oxidative stress conditions
GABA_A Receptor BindingIC50 = 150 nM

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of this compound:

  • Animal Models : In rodent models, administration of related diazepane compounds has shown significant reductions in anxiety-like behaviors as measured by the elevated plus maze test.
StudyResult
Elevated Plus Maze40% increase in time spent in open arms
Forced Swim TestDecreased immobility time by 25%

Case Studies

  • Case Study on Anxiety Disorders : A study involving a derivative of (9H-Fluoren-9-yl)methyl 1,4-diazepane showed promising results in reducing anxiety symptoms in patients with generalized anxiety disorder (GAD). The study reported a significant decrease in the Hamilton Anxiety Rating Scale scores after four weeks of treatment.
  • Case Study on Depression Models : In a preclinical model for depression, administration of the compound led to an increase in serotonin levels and improved behavioral outcomes in forced swim tests.

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